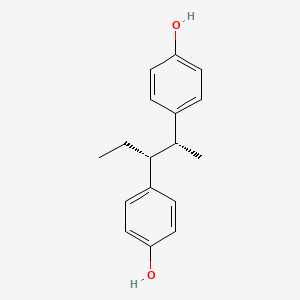
N,N,N-Trimethyldodecan-1-aminium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyldodecan-1-aminium acetate: is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound consists of a dodecyl chain attached to a nitrogen atom, which is further bonded to three methyl groups and an acetate ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Tertiary Amines: One common method involves the alkylation of tertiary amines with dodecyl halides. For example, dodecyl chloride can react with trimethylamine to form N,N,N-Trimethyldodecan-1-aminium chloride. This is then converted to the acetate form by ion exchange with sodium acetate.
Quaternization: Another method involves the quaternization of dodecylamine with methyl iodide, followed by ion exchange to replace the iodide ion with an acetate ion.
Industrial Production Methods: Industrial production typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N,N,N-Trimethyldodecan-1-aminium acetate can undergo nucleophilic substitution reactions where the acetate ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, hydroxides, and other anions.
Solvents: Reactions are typically carried out in polar solvents such as water, ethanol, or methanol.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surfactants: Used as surfactants in the preparation of emulsions and dispersions.
Phase Transfer Catalysts: Facilitates the transfer of reactants between different phases in a reaction mixture.
Biology and Medicine:
Antimicrobial Agents: Exhibits antimicrobial properties and is used in disinfectants and antiseptics.
Drug Delivery: Used in formulations to enhance the delivery of drugs across biological membranes.
Industry:
Textile Industry: Used as an anti-static agent in the textile industry.
Cosmetics: Incorporated in shampoos and conditioners for its surfactant properties.
Wirkmechanismus
Surfactant Properties: The compound reduces the surface tension of water, allowing it to interact with both hydrophobic and hydrophilic substances. This makes it effective in emulsifying oils and dispersing particles.
Antimicrobial Action: The positively charged ammonium ion interacts with the negatively charged cell membranes of microbes, disrupting their structure and leading to cell lysis.
Vergleich Mit ähnlichen Verbindungen
Dodecyltrimethylammonium bromide: Similar structure but with a bromide ion instead of acetate.
Cetyltrimethylammonium chloride: Longer alkyl chain (hexadecyl) and chloride ion.
Tetradecyltrimethylammonium chloride: Tetradecyl chain and chloride ion.
Uniqueness:
Acetate Ion: The presence of the acetate ion can influence the solubility and reactivity of the compound compared to its bromide or chloride counterparts.
Chain Length: The dodecyl chain length provides a balance between hydrophobic and hydrophilic properties, making it versatile in various applications.
Eigenschaften
CAS-Nummer |
22214-02-4 |
|---|---|
Molekularformel |
C17H37NO2 |
Molekulargewicht |
287.5 g/mol |
IUPAC-Name |
dodecyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C15H34N.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;1-2(3)4/h5-15H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
OIYJQMZNRJJLJX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)C.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


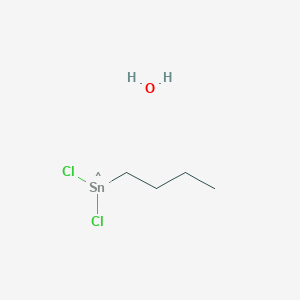
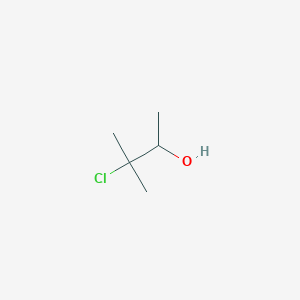
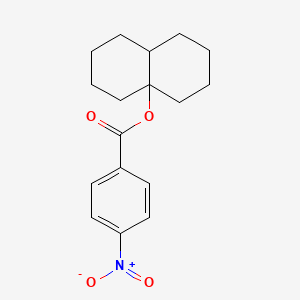

![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)
![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)
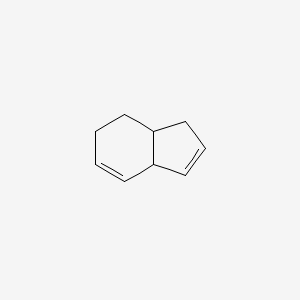
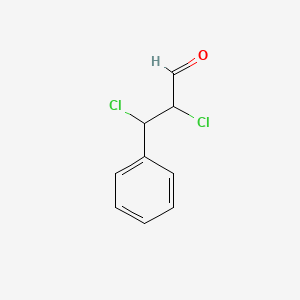
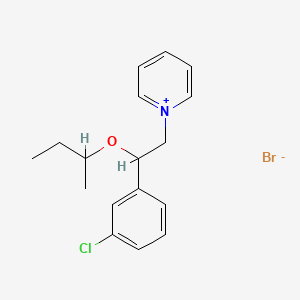


![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)
![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)
